Comparative MC1R Antagonist Potency: MSG606 TFA vs. JNJ-10229570
MSG606 TFA demonstrates significantly higher potency as a human MC1R antagonist compared to the small molecule JNJ-10229570. While MSG606 TFA exhibits an IC50 of 17 nM [1], JNJ-10229570 displays a much weaker IC50 of 270 nM in a similar radioligand binding assay against the human receptor . This ~16-fold difference in potency highlights MSG606 TFA's suitability for experiments requiring robust and complete MC1R blockade at lower concentrations.
| Evidence Dimension | MC1R Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | JNJ-10229570: 270 nM |
| Quantified Difference | ~16-fold higher potency for MSG606 TFA |
| Conditions | Radioligand binding assay using cells expressing human MC1R |
Why This Matters
Procurement of MSG606 TFA is justified over JNJ-10229570 when higher affinity and more efficient receptor blockade at lower concentrations are required to probe MC1R function.
- [1] MedChemExpress. MSG606 TFA Technical Datasheet. Cat. No. HY-P3341A. Accessed 2025. View Source
